N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including their use as central nervous system stimulants, antihistamines, and antiemetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-methoxyaniline with 4-phenylpiperazine in the presence of a carbothioamide reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing catalysts and solvents that facilitate the reaction while being environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide, while reduction could produce N-(4-methoxyphenyl)-4-phenylpiperazine .
Scientific Research Applications
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biochemical effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-phenylpiperazine: A structurally similar compound with different pharmacological properties.
N-(4-methoxyphenyl)-2-phenylpiperazine: Another related compound with distinct biological activities
Uniqueness
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is unique due to its specific chemical structure, which imparts unique pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKDOKKDKCCESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.